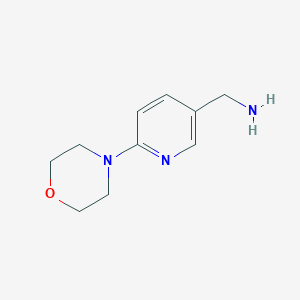
(6-Morpholinopyridin-3-yl)methanamine
Vue d'ensemble
Description
(6-Morpholinopyridin-3-yl)methanamine is a useful research compound. Its molecular formula is C10H15N3O and its molecular weight is 193.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antifungal Activities
- Application : Synthesis of quinoline derivatives incorporating (6-Morpholinopyridin-3-yl)methanamine structure demonstrated moderate to very good antibacterial and antifungal activities against pathogenic strains. This suggests potential use in developing new antimicrobial agents.
- Source : (Thomas, Adhikari, & Shetty, 2010).
Synthesis of N-Heterocyclic Ruthenium(II) Complexes
- Application : The synthesis of N-heterocyclic ruthenium(II) complexes using similar compounds has shown great efficiency in hydrogenation reactions. This indicates its potential application in chemical synthesis processes.
- Source : (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
In Vitro Antitumor Activity
- Application : A series of derivatives of this compound, especially those containing ferrocene, displayed attractive in vitro cytotoxicity and cytostatic effects on various human cancer cells. This suggests a potential application in cancer research and treatment.
- Source : (Károlyi et al., 2012).
Synthesis and Characterization of Schiff Bases
- Application : Schiff bases synthesized from this compound derivatives have been studied for their potential as anticonvulsant agents, indicating their application in neurological disorder treatments.
- Source : (Pandey & Srivastava, 2011).
Water Oxidation by Mononuclear Ruthenium Complex
- Application : The compound's derivative was used in synthesizing mononuclear ruthenium complexes that play a role in water oxidation, indicating its relevance in catalysis and renewable energy research.
- Source : (Vennampalli, Liang, Webster, & Zhao, 2014).
Antiproliferative Activity and Structural Analysis
- Application : Derivatives of this compound have shown antiproliferative activity, and their structural characteristics have been studied for potential applications in medicinal chemistry.
- Source : (Prasad et al., 2018).
Mécanisme D'action
Target of Action
The primary target of (6-Morpholinopyridin-3-yl)methanamine, also known as (6-morpholin-4-ylpyridin-3-yl)methylamine, is adenosine kinase (AK) . AK is the primary metabolic enzyme for adenosine (ADO), an endogenous homeostatic inhibitory neuromodulator .
Mode of Action
This compound acts as a non-nucleoside AK inhibitor . By inhibiting AK, it selectively increases ADO concentrations at sites of tissue trauma, thereby enhancing the analgesic and anti-inflammatory actions of ADO .
Biochemical Pathways
The inhibition of AK by this compound affects the adenosine signaling pathway . This pathway plays a crucial role in reducing cellular excitability at sites of tissue injury and inflammation .
Pharmacokinetics
The compound has been found to be orally active , suggesting that it can be absorbed through the digestive tract.
Result of Action
The inhibition of AK leads to an increase in extracellular ADO concentrations at sites of tissue trauma. This results in enhanced analgesic and anti-inflammatory actions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and consequently its efficacy . .
Analyse Biochimique
Biochemical Properties
(6-Morpholinopyridin-3-yl)methanamine plays a significant role in biochemical reactions, particularly in the inhibition of adenosine kinase (AK). This inhibition leads to an increase in adenosine concentrations at sites of tissue trauma, enhancing the analgesic and anti-inflammatory actions of adenosine . The compound interacts with enzymes such as adenosine kinase, and its inhibition is competitive with respect to adenosine and noncompetitive with respect to MgATP2− .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting adenosine kinase, it increases extracellular adenosine concentrations, which in turn reduces cellular excitability at sites of tissue injury and inflammation . This compound has been shown to produce powerful analgesic effects in rodent models of experimental neuropathic pain through the A3 adenosine receptor signaling pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with adenosine kinase. The compound is a potent non-nucleoside adenosine kinase inhibitor with an IC50 value of 1.7 nM . It selectively increases adenosine concentrations at sites of tissue trauma, enhancing the analgesic and anti-inflammatory actions of adenosine. The inhibition of adenosine kinase by this compound is competitive with respect to adenosine and noncompetitive with respect to MgATP2− .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, and it has been shown to produce long-term effects on cellular function in both in vitro and in vivo studies . The inhibition of adenosine kinase by this compound is reversible after 4 hours of dialysis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces acute thermal nociception in mice by a non-opioid, non-nonsteroidal anti-inflammatory drug, adenosine A1 receptor-mediated mechanism . At higher doses, toxic or adverse effects may be observed, although specific threshold effects have not been detailed in the available literature .
Metabolic Pathways
This compound is involved in metabolic pathways that include the inhibition of adenosine kinase. This inhibition leads to an increase in extracellular adenosine concentrations, which enhances the analgesic and anti-inflammatory actions of adenosine . The compound interacts with enzymes such as adenosine kinase and affects metabolic flux and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interactions with transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding interactions with adenosine kinase and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is influenced by its targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles within the cell, although detailed information on its subcellular localization and effects on activity or function is limited .
Propriétés
IUPAC Name |
(6-morpholin-4-ylpyridin-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-7-9-1-2-10(12-8-9)13-3-5-14-6-4-13/h1-2,8H,3-7,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGZUDFSJASRPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00585408 | |
| Record name | 1-[6-(Morpholin-4-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771572-26-0 | |
| Record name | 1-[6-(Morpholin-4-yl)pyridin-3-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00585408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [6-(morpholin-4-yl)pyridin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


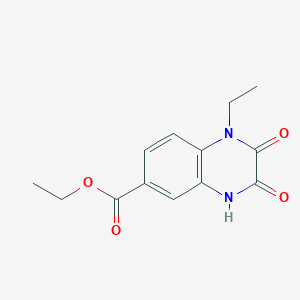
![4-[(2,5-Dioxopyrrolidin-1-yl)methyl]benzoic acid](/img/structure/B1285567.png)


![N-[2-amino-1-(3-methoxyphenyl)ethyl]-N,N-diethylamine](/img/structure/B1285598.png)

![N-[3-(aminomethyl)phenyl]cyclopropanecarboxamide](/img/structure/B1285607.png)
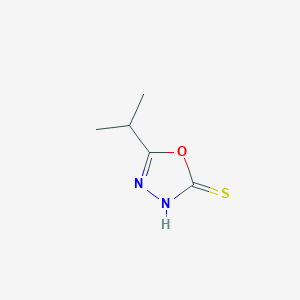

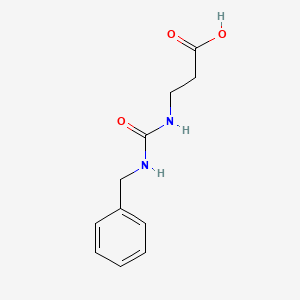

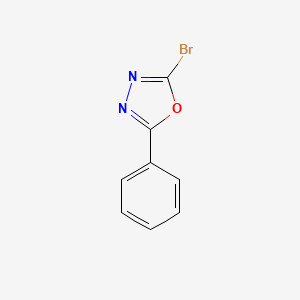
![3-(piperidin-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B1285674.png)

